molecular formula C19H25NO B1662668 Tesmilifene CAS No. 98774-23-3

Tesmilifene

Cat. No. B1662668
CAS RN: 98774-23-3
M. Wt: 283.4 g/mol
InChI Key: NFIXBCVWIPOYCD-UHFFFAOYSA-N
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Description

Tesmilifene, also known as N,N-diethyl-2-(4-phenylmethyl)ethanamine, is a small-molecule antineoplastic drug and chemopotentiator. It was developed by YM BioSciences for the treatment of breast cancer in the early 2000s but was never marketed. This compound is structurally related to the triphenylethylene derivative tamoxifen but lacks the stilbene bridge and third phenyl ring necessary for binding to the estrogen receptor .

Mechanism of Action

The exact mechanism of action of tesmilifene is not fully understood. it is proposed that this compound may act as an activating substrate for the p-glycoprotein pump, which enables the extrusion of typical p-glycoprotein substrates more efficiently. This process consumes ATP, leading to the generation of reactive oxygen species that overwhelm the cell’s ability to inactivate them, resulting in cell death . This compound also binds to antiestrogen binding sites, displacing histamine and correlating with its cytotoxic effects in breast cancer cells .

Safety and Hazards

When handling Tesmilifene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

In light of disappointing results from a phase III trial, YM BioSciences plans a detailed analysis of its phase III data in advanced breast cancer to see if it can identify why tesmilifene failed to add clinical benefit in this trial .

Preparation Methods

Tesmilifene is synthesized through a series of chemical reactions involving the formation of the diphenylmethane structure. The synthetic route typically involves the reaction of benzyl chloride with phenol to form benzyl phenyl ether, followed by alkylation with diethylamine to produce the final compound . The reaction conditions include the use of solvents such as ethanol and catalysts like sodium hydroxide.

Chemical Reactions Analysis

Tesmilifene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogens.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed from these reactions are N-oxides, secondary amines, and halogenated derivatives .

Comparison with Similar Compounds

Tesmilifene is structurally related to tamoxifen, a well-known selective estrogen receptor modulator, but lacks the stilbene bridge and third phenyl ring necessary for binding to the estrogen receptor . Unlike tamoxifen, this compound does not act as a selective estrogen receptor modulator. It is also related to diphenylmethane antihistamines like diphenhydramine and hydroxyzine but is much weaker in assays of anti-H1 receptor activity . This structural uniqueness makes this compound a selective ligand for antiestrogen binding sites without estrogen receptor affinity.

Similar compounds include:

properties

IUPAC Name

2-(4-benzylphenoxy)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIXBCVWIPOYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92981-78-7 (hydrochloride)
Record name Tesmilifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045661
Record name Tesmilifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Although the exact mechanism of action is not known, one study (PMID: 16413681) proposes that tesmilifene may be an activating p-gp substrate, which enables the p-gp pump to extrude typical p-gp substrates (such as anthracyclines or taxanes) more efficiently. This process consumes ATP, since the p-gp is absolutely, and highly dependent on ATP hydrolysis. The mechanism of cell death is likely to result not from the presence of chemotherapy inside the cell (in fact the chemotherapy is extruded) but, directly or indirectly, from the enhanced consumption of ATP. The ATP may be consumed below a threshold necessary for survival, or, (more likely) the enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them. The result would be additional cell death, but only in the mdr+ population. The doxorubicin would continue to act on the drug sensitive remainder of the cell population, but without the help of tesmilifene.
Record name Tesmilifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

98774-23-3
Record name Tesmilifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98774-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tesmilifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tesmilifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tesmilifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TESMILIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43T3ID6G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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